Benzoic acid, 2,3,5-triiodo-, sodium salt

Water solubility Formulation Biological assay compatibility

Researchers needing a water-soluble auxin transport inhibitor often face solubility limitations of the free acid. TIBA Sodium (CAS 17274-12-3) dissolves directly in aqueous media, eliminating DMSO/ethanol artifacts. • Aqueous solubility supports 20-40 µM working concentrations without organic co-solvents. • High iodine content (~72.9% w/w) delivers CT attenuation of 153 ± 53 HU at 2 mg/mL. • ≥95% purity pre-formed salt enables reproducible coupling for polymerizable monomers. • Versatile for plant biology assays, imageable biomaterials, and contrast-agent development.

Molecular Formula C7H2I3NaO2
Molecular Weight 521.79 g/mol
CAS No. 17274-12-3
Cat. No. B100196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2,3,5-triiodo-, sodium salt
CAS17274-12-3
Synonyms2,3,5-triiodobenzoic acid
2,3,5-triiodobenzoic acid, 14C-labeled
2,3,5-triiodobenzoic acid, ammonia salt
2,3,5-triiodobenzoic acid, potassium salt
2,3,5-triiodobenzoic acid, sodium salt
A 20812
A-20812
TIBA
Molecular FormulaC7H2I3NaO2
Molecular Weight521.79 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)[O-])I)I)I.[Na+]
InChIInChI=1S/C7H3I3O2.Na/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,(H,11,12);/q;+1/p-1
InChIKeyLJJUZMKVODOVJY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic Acid, 2,3,5-Triiodo-, Sodium Salt: Water-Soluble Triiodinated Aromatic


Benzoic acid, 2,3,5-triiodo-, sodium salt (TIBA sodium) is the water-soluble sodium carboxylate form of 2,3,5-triiodobenzoic acid, a member of the halobenzoic acid class containing three iodine atoms at the 2-, 3-, and 5-positions of the benzene ring . This substitution pattern confers both radiopacity via high iodine content (~76% w/w) and biological activity as a polar auxin transport inhibitor [1]. Unlike the free acid, which is insoluble in water, the sodium salt readily dissolves in aqueous media, making it the preferred form for biological assays, polymeric material doping, and contrast-agent formulation .

Why This Salt Cannot Be Replaced by Other Triiodobenzoic Acid Forms


Triiodobenzoic acid derivatives are not interchangeable despite sharing the triiodobenzene core. The 2,3,5-substitution pattern is essential for potent auxin transport inhibition; the 2,4,6-isomer does not exhibit the same bioactivity [1]. Salt form critically controls aqueous solubility—the free acid is water-insoluble, while the sodium salt is freely soluble . Potassium or ammonium salts may offer different solubility profiles but are less characterized and less readily available from supply chains. Substituting with clinically used triiodinated contrast agents (e.g., diatrizoate, iothalamate) introduces acetamido or carbamoyl side chains that alter pharmacokinetics, protein binding, and metabolic deiodination pathways, compromising both imaging performance and biological consistency [2]. The quantitative evidence below demonstrates where TIBA sodium diverges measurably from its closest analogs.

Quantitative Differentiation Evidence


Aqueous Solubility Advantage Over Free Acid

The free acid form (2,3,5-triiodobenzoic acid, CAS 88-82-4) is unequivocally water-insoluble , whereas the sodium salt (CAS 17274-12-3) is freely water-soluble . This solubility switch eliminates the need for organic co-solvents (e.g., DMSO, ethanol) when preparing aqueous dosing solutions for plant physiology studies, cell-based assays, or polymer infusion processes. The free acid requires dissolution in NaOH or KOH to generate the salt in situ, introducing additional cation variability and pH adjustment steps that the pre-formed sodium salt avoids.

Water solubility Formulation Biological assay compatibility

Micro-CT Radiopacity vs. Monoiodo Analog

When infused into poly(p-dioxanone) (PPDO) at 2 mg/mL, TIBA produced a micro-CT Hounsfield unit (HU) value of 153 ± 53, which is 39% higher than the 110 ± 40 HU obtained with 4-iodobenzoyl chloride (IBC) at the same concentration [1]. Nascent (uninfused) PPDO measured only 11.35 ± 2 HU, while bone reference was 116 ± 37 HU. TIBA's radiopacity exceeds both IBC and bone, confirming that the triiodo substitution pattern delivers superior X-ray attenuation per unit mass compared to monoiodo alternatives.

Radiopacity CT imaging Polymer doping

Auxin Transport Inhibition Potency and Isomer Specificity

2,3,5-Triiodobenzoic acid (TIBA) is a well-characterized inhibitor of polar auxin transport, with effective inhibitory concentrations in the range of 20–40 µM in standard plant physiological assays [1]. In contrast, the 2,4,6-triiodobenzoic acid isomer does not exhibit comparable auxin transport inhibition, highlighting the critical role of iodine substitution pattern [2]. While the primary comparator N-1-naphthylphthalamic acid (NPA) is more potent (low nanomolar to sub-micromolar IC50), TIBA remains valuable for mechanistic studies of actin-mediated auxin transport, as it targets villin-mediated actin dynamics rather than direct transporter blockade [3].

Polar auxin transport inhibition Plant physiology Growth regulation

Iodine Content Comparison with Less Iodinated Analogs

The theoretical iodine content of 2,3,5-triiodobenzoic acid (free acid MW 499.81) is 76.2% w/w (3 × 126.9 / 499.81). Its sodium salt (MW 521.79) delivers 72.9% w/w iodine [1]. In comparison, 4-iodobenzoic acid (monoiodo, MW 248.02) contains 51.2% iodine, and 3,5-diiodobenzoic acid (MW 373.91) contains 67.9% iodine. This 5–25 percentage-point advantage in iodine mass fraction translates directly into higher radiopacity per unit mass of compound, reducing the required loading in polymeric or formulation applications.

Iodine content Radiopacity Contrast loading

Optimal Application Scenarios


Aqueous-Phase Plant Physiology for Auxin Transport Studies

When experimental protocols demand a water-soluble auxin transport inhibitor, TIBA sodium at 20–40 µM directly solubilizes in aqueous nutrient media without DMSO or ethanol [1][2]. The 2,3,5-substitution pattern is mandatory for activity; the 2,4,6-isomer or free acid would either be inactive or require solvent adjustment that confounds plant responses.

Radiopaque Polymeric Medical Device Fabrication

TIBA sodium's water solubility enables homogeneous infusion into hydrophilic polymers without organic solvents, while its high iodine content (72.9% w/w) yields CT attenuation (153 ± 53 HU at 2 mg/mL in PPDO) superior to monoiodo alternatives [3][4]. This combination supports development of imageable resorbable sutures, filters, and embolic microspheres.

Synthesis of Iodinated Monomers and Macromolecular Contrast Agents

The sodium salt serves as a reactive precursor for esterification or amidation to produce polymerizable methacrylate monomers (e.g., 2-methacryloyloxyethyl(2,3,5-triiodobenzoate)) . Its high purity (≥95–98%) and pre-formed salt form facilitate reproducible coupling chemistry, avoiding the need for in situ neutralization of the free acid.

CT-Visible Drug-Delivery Microspheres for Image-Guided Therapy

TIBA sodium co-encapsulated with chemotherapeutics (e.g., sorafenib) in PLGA microspheres provides both therapeutic payload and real-time CT imaging capability [5]. The quantitative radiopacity advantage over monoiodo agents ensures sufficient contrast for intra-procedural monitoring of embolization bead distribution.

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